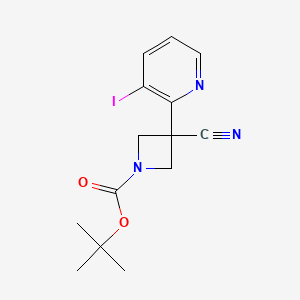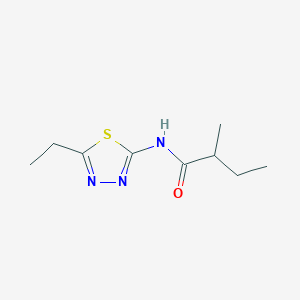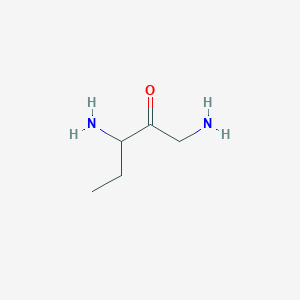![molecular formula C7H7N3S B13105004 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione CAS No. 784082-29-7](/img/structure/B13105004.png)
3-methylimidazo[1,5-a]pyrazine-8(7H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylimidazo[1,5-a]pyrazine-8-thiol is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including chemistry, biology, and medicine. The presence of both imidazole and pyrazine rings in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyrazine-8-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-N-methylimidazo[1,2-a]-pyrazin-8-amine with thiol-containing reagents under catalytic conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like dimethoxyethane-water mixture .
Industrial Production Methods
Industrial production of 3-Methylimidazo[1,5-a]pyrazine-8-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-a]pyrazine-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield a variety of alkylated, acylated, or sulfonated derivatives .
Scientific Research Applications
3-Methylimidazo[1,5-a]pyrazine-8-thiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 3-Methylimidazo[1,5-a]pyrazine-8-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . Additionally, the imidazole and pyrazine rings can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Similar in structure but lacks the thiol group, which affects its reactivity and applications.
Imidazo[1,5-a]pyridine: Contains a pyridine ring instead of a pyrazine ring, leading to different electronic properties and biological activities.
Imidazo[1,2-a]quinoxaline: Another related compound with a quinoxaline ring, known for its anticancer and anti-inflammatory properties.
Uniqueness
3-Methylimidazo[1,5-a]pyrazine-8-thiol is unique due to the presence of both the thiol group and the imidazopyrazine scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
784082-29-7 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
3-methyl-7H-imidazo[1,5-a]pyrazine-8-thione |
InChI |
InChI=1S/C7H7N3S/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11) |
InChI Key |
QJPWQKKQBOHCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=CNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


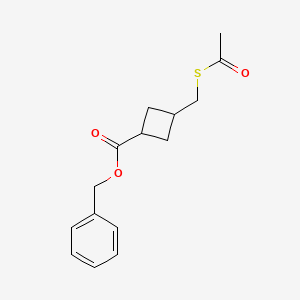
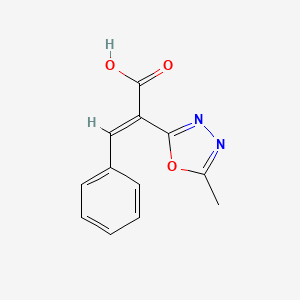
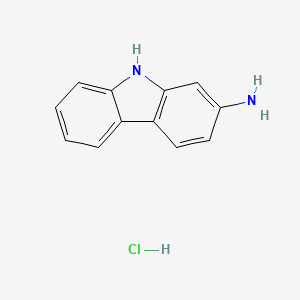
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
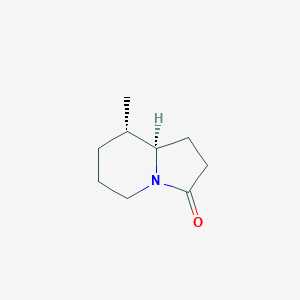

![7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
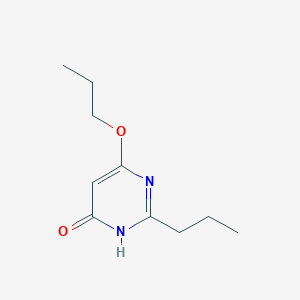
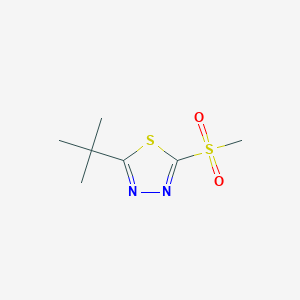
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
![4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)
